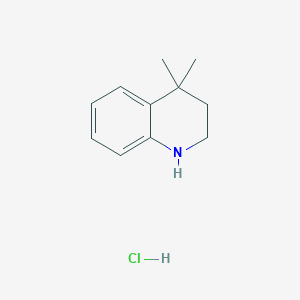

4,4-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,4-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the molecular formula C11H16ClN. It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the hydrogenation of quinoline derivatives under specific conditions. One common method includes the hydrogenation of 4,4-dimethylquinoline using a palladium catalyst under hydrogen gas . The reaction is carried out at elevated temperatures and pressures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and controlled reaction environments helps in achieving high purity and consistent quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline derivatives.

Reduction: The compound can be further reduced to form fully saturated derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and selenium dioxide.

Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation reactions.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

Oxidation: Quinoline derivatives.

Reduction: Fully saturated tetrahydroquinoline derivatives.

Substitution: N-alkyl or N-acyl tetrahydroquinoline derivatives.

Aplicaciones Científicas De Investigación

Medicinal Applications

1.1 Diabetes Management

Recent studies have focused on the design of novel agonists for peroxisome proliferator-activated receptors (PPARs), specifically targeting PPARgamma and PPARalpha. 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline serves as a cyclic scaffold in the development of these agonists. The compound has shown promise in enhancing insulin sensitivity and regulating glucose metabolism, making it a potential candidate for treating type 2 diabetes mellitus .

1.2 Neurodegenerative Diseases

The compound's derivatives have been investigated for their ability to inhibit enzymes associated with Alzheimer's disease. For instance, hybrid compounds combining the tetrahydroquinoline structure with dithiocarbamate motifs have been synthesized. These compounds exhibit dual-target inhibition of acetylcholinesterase and monoamine oxidase, which are crucial for managing Alzheimer's symptoms . Notably, some derivatives demonstrated the ability to cross the blood-brain barrier effectively .

1.3 Antioxidant and Anti-inflammatory Properties

Research has indicated that tetrahydroquinoline derivatives possess significant antioxidant properties. They can scavenge free radicals effectively, contributing to their potential in preventing oxidative stress-related diseases. Moreover, certain derivatives have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro .

Synthetic Applications

2.1 Synthetic Methodologies

The synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline and its derivatives has been explored through various methodologies including domino reactions and cyclization techniques. Recent literature highlights several synthetic approaches that yield high purity and efficiency . These methods not only facilitate the production of tetrahydroquinolines but also allow for structural modifications that enhance biological activity.

| Synthesis Method | Description | Yield |

|---|---|---|

| Domino Reactions | Sequential reactions leading to tetrahydroquinolines | 93%-98% |

| Acid-Catalyzed Cyclization | Cyclization under acidic conditions | Variable |

| Metal-Promoted Processes | Utilization of metal catalysts for ring formation | High yields |

Case Studies

3.1 PPAR Agonist Development

A study aimed at developing selective PPARgamma agonists utilized 4,4-dimethyl-1,2,3,4-tetrahydroquinoline as a scaffold. The resulting compounds showed enhanced selectivity and efficacy in preclinical models of type 2 diabetes .

3.2 Alzheimer’s Disease Research

In another study focusing on Alzheimer's disease treatment, researchers synthesized a series of compounds based on the tetrahydroquinoline structure fused with dithiocarbamate. The most promising candidates demonstrated significant inhibition of cholinesterases and were evaluated for their ability to cross the blood-brain barrier .

Mecanismo De Acción

The mechanism of action of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparación Con Compuestos Similares

6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride: A brominated derivative with similar structural features.

1,2,3,4-Tetrahydroisoquinoline: A related compound with a similar core structure but different substituents.

Uniqueness: 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl groups at the 4-position enhance its stability and reactivity compared to other tetrahydroquinoline derivatives .

Actividad Biológica

4,4-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a tetracyclic structure characterized by a quinoline ring system. The presence of two methyl groups at the 4-position enhances its stability and reactivity compared to other tetrahydroquinoline derivatives. This unique substitution pattern contributes to its distinct chemical and biological properties.

| Property | Details |

|---|---|

| Molecular Formula | C11H14ClN |

| CAS Number | 1187830-63-2 |

| Solubility | Soluble in water (as hydrochloride) |

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : The compound has shown potential against several bacterial pathogens. Studies suggest that it may inhibit bacterial growth through modulation of enzyme activity .

- Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cells. Its mechanism may involve the inhibition of specific signaling pathways associated with cell proliferation .

- Neuroprotective Effects : There is emerging evidence that tetrahydroquinoline derivatives can exert neuroprotective effects against neurodegenerative disorders. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .

The mechanism of action for this compound involves interactions with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic processes or signaling pathways. This inhibition can lead to altered cellular responses and potentially therapeutic outcomes.

- Receptor Modulation : It may also interact with various receptors in the body, influencing neurotransmission and other physiological processes .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Study :

- Cancer Cell Line Study :

- Neuroprotection Research :

Comparative Analysis

To understand the uniqueness of this compound better, it is useful to compare it with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline | Bromine substitution at position 6 | Notable antimicrobial activity |

| N-Acetyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline | Acetyl group addition | Enhanced reactivity; potential anticancer effects |

| 1,2,3,4-Tetrahydroisoquinoline | Lacks methyl substitutions | Broader range of biological activities but less specific |

Propiedades

IUPAC Name |

4,4-dimethyl-2,3-dihydro-1H-quinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-11(2)7-8-12-10-6-4-3-5-9(10)11;/h3-6,12H,7-8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUBVIYKROCGDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC2=CC=CC=C21)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.